molecular formula C10H11F2NO2 B13136640 (S)-3-Amino-4-(3,4-difluorophenyl)butanoicacid

(S)-3-Amino-4-(3,4-difluorophenyl)butanoicacid

Cat. No.: B13136640
M. Wt: 215.20 g/mol
InChI Key: LYHJWUKHUZUWDC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H12F2NO2. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties. It is characterized by the presence of an amino group and a difluorophenyl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid as an intermediate . The reaction conditions often include the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-Dimethylaminopyridine (DMAP) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid
  • 4-(3,4-Difluorophenyl)butanoic acid

Uniqueness

(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a difluorophenyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(3S)-3-amino-4-(3,4-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1

InChI Key

LYHJWUKHUZUWDC-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)F)F

Canonical SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)F)F

Origin of Product

United States

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